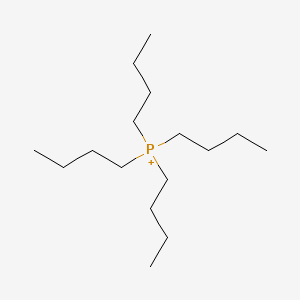
Tetrabutylphosphonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylphosphonium ([CH₂CH₂CH₂CH₃]₄P⁺) is a quaternary phosphonium cation commonly paired with anions such as chloride, bromide, acetate, or hydroxide to form ionic liquids (ILs) or salts. These compounds are valued for their thermal stability, low volatility, and versatility in industrial applications . This compound chloride (CAS 2304-30-5) and hydroxide (CAS 14518-69-5) are widely studied, particularly for their roles as phase-transfer catalysts , cellulose solvents , and thermal energy storage materials .
科学的研究の応用
Hydrogenation Reactions
Tetrabutylphosphonium ionic liquids have been effectively utilized as solvents or co-solvents in catalytic hydrogenation processes. For instance, a study demonstrated that biobased this compound ionic liquids exhibited excellent performance and recyclability in selective palladium-catalyzed hydrogenation of alkenes and polyenes such as linoleic acid. The ionic liquids were synthesized from this compound hydroxide and various organic acids, showing good yields and favorable thermodynamic properties for catalytic reactions .
Catalysis in Organic Synthesis
Another application involves the use of this compound methanesulfonate as a catalyst for organic reactions. A recent study highlighted its efficacy in facilitating various organic transformations, showcasing its potential in synthetic chemistry .
Gene Delivery Systems
This compound bromide has been explored as an adjuvant in gene delivery systems, particularly for small interfering RNA (siRNA) molecules. In a study involving plant cell cultures, it was found that this compound significantly enhanced the cellular uptake of siRNA, leading to effective gene silencing of the phytoene desaturase gene in Triticale plants. This application underscores its potential in agricultural biotechnology for crop improvement .
Solvent for Biomass Dissolution
The ability of this compound hydroxide to dissolve cellulose has been extensively studied, making it a promising candidate for biomass processing. Research indicates that aqueous solutions containing 86.8 to 93.9 mol% water can dissolve significant amounts of cellulose at room temperature, which is crucial for biofuel production and other industrial applications .
Ionic Liquid Properties
This compound-based ionic liquids possess unique thermodynamic and transport properties that make them suitable for various applications in materials science. They have been shown to form stable mixtures with water, which enhances their solubility characteristics and makes them effective solvents for polymer processing and other material transformations .
Case Studies
類似化合物との比較
Structural and Chemical Properties
Tetrabutylphosphonium salts are structurally analogous to tetrabutylammonium ([CH₂CH₂CH₂CH₃]₄N⁺) salts but differ in their central atom (P vs. N). This substitution results in stronger cation-anion interactions due to the higher polarizability of phosphorus, leading to higher melting points and thermal stability in phosphonium salts compared to ammonium analogs . For example:
| Property | This compound Bromide | Tetrabutylammonium Bromide | |
|---|---|---|---|
| Mass Fraction Purity | 95+% | 98+% | |
| Supplier | Wako Pure Chemical Industries | Tokyo Chemical Industry | |
| Thermal Stability (°C) | >250 | ~200 |
Phosphonium ILs with fluorinated anions, such as [P₄₄₄₄][C₄F₉SO₃] (perfluorobutanesulfonate), exhibit enhanced hydrophobicity and electrochemical stability compared to non-fluorinated analogs, making them suitable for high-temperature applications .
Thermophysical Properties
This compound-based hydrates are evaluated as phase-change materials (PCMs) for cold energy storage. Compared to tetrabutylammonium and other phosphonium hydrates, they exhibit competitive phase equilibrium temperatures and dissociation heats:
| Compound | Phase Equilibrium Temp. (°C) | Dissociation Heat (kJ·kg⁻¹) | |
|---|---|---|---|
| TBPOx (carboxylate) | 9.4 | 186.0 ± 0.5 | |
| TBABu (bromide) | 12.1 | 193.2 ± 0.5 | |
| TBPP (propionate) | 10.7 | 190.1 ± 0.5 |
TBPOx hydrate, despite slightly lower latent heat, offers broader operational temperature ranges and reduced corrosiveness compared to halide-based hydrates .
Environmental Impact and Stability
This compound compounds are detected in aquatic environments due to industrial emissions, with studies identifying their persistence in the River Elbe . However, carboxylate variants (e.g., TBPOx) are considered more environmentally benign than halide-based salts, as they avoid releasing halide ions into ecosystems .
Molecular Dynamics and Thermodynamic Behavior
Molecular simulations reveal that aqueous this compound chloride forms distinct water-TBP⁺ clusters, with hydrogen-bonding networks weaker than those in alkylimidazolium ILs. This results in lower viscosities and higher diffusion coefficients, enhancing its utility in solvent applications .
特性
CAS番号 |
15853-37-9 |
|---|---|
分子式 |
C16H36P+ |
分子量 |
259.43 g/mol |
IUPAC名 |
tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1 |
InChIキー |
BJQWBACJIAKDTJ-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CCCC |
正規SMILES |
CCCC[P+](CCCC)(CCCC)CCCC |
外観 |
Solid powder |
Key on ui other cas no. |
15853-37-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bu4PBr TBP Br tetrabutylphosphonium tetrabutylphosphonium bromide tetrabutylphosphonium cation tetrabutylphosphonium chloride tetrabutylphosphonium iodide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















